4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)
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Overview
Description
4,4’-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline) is a complex organic compound that features a unique structure combining an oxazole ring with a chlorophenyl group and diethylaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4,4’-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[5-(2-Bromophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)
- 4,4’-[5-(2-Fluorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)
- 4,4’-[5-(2-Methylphenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)
Uniqueness
What sets 4,4’-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline) apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its reactivity and biological activity
Properties
CAS No. |
59282-26-7 |
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Molecular Formula |
C29H32ClN3O |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
4-[5-(2-chlorophenyl)-2-[4-(diethylamino)phenyl]-1,3-oxazol-4-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C29H32ClN3O/c1-5-32(6-2)23-17-13-21(14-18-23)27-28(25-11-9-10-12-26(25)30)34-29(31-27)22-15-19-24(20-16-22)33(7-3)8-4/h9-20H,5-8H2,1-4H3 |
InChI Key |
YNHINNTYYYRFJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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